Anguibactin

概要

説明

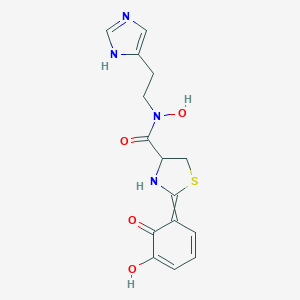

Anguibactin is a siderophore produced by the marine bacterium Vibrio anguillarum. This compound plays a crucial role in the iron acquisition process, which is essential for the bacterium’s survival and virulence. This compound is characterized by its unique structure, which includes both catecholate and hydroxamate metal-chelating functional groups .

準備方法

Synthetic Routes and Reaction Conditions: Anguibactin is synthesized via a nonribosomal peptide synthetase mechanism. The biosynthesis involves the assembly of 2,3-dihydroxybenzoic acid, cysteine, and hydroxyhistamine. The genes encoding the biosynthetic proteins are primarily located on the pJM1 plasmid .

Industrial Production Methods: Industrial production of this compound involves cultivating Vibrio anguillarum under iron-deficient conditions to induce the production of the siderophore. The compound is then isolated from the culture supernatants using adsorption onto XAD-7 resin followed by gel filtration on a Sephadex LH-20 column .

化学反応の分析

Types of Reactions: Anguibactin undergoes various chemical reactions, including complexation with iron ions. The compound forms a stable complex with ferric ions, which is crucial for its role in iron transport .

Common Reagents and Conditions: The preparation of this compound involves treating an aqueous solution of the siderophore with ferric ethylenediaminetetraacetic acid under neutral pH conditions .

Major Products: The primary product of this compound’s reactions is the ferric-anguibactin complex, which is essential for iron transport in Vibrio anguillarum .

科学的研究の応用

Iron Chelation Therapy

Anguibactin's primary medical application lies in its potential as an iron chelator. It has been shown to effectively remove ferric iron from biological systems, making it suitable for treating conditions associated with iron overload, such as hemochromatosis or thalassemia. In studies involving hypertransfused subjects, this compound demonstrated a capacity to inhibit iron uptake by cultured human cells, suggesting its utility in deferration therapy .

Case Study: Deferration Therapy

- Objective: Evaluate the efficacy of this compound in reducing ferric iron levels.

- Method: Administered to hypertransfused rodents via subcutaneous infusion.

- Results: Significant reduction in radioiron levels in urine and stool was observed, indicating effective chelation .

Antimicrobial Properties

Research has indicated that this compound may possess antimicrobial properties due to its role in sequestering iron from pathogens. This mechanism can inhibit the growth of various microorganisms that require iron for proliferation.

Case Study: Antimicrobial Activity

- Pathogen: Saprolegnia parasitica, an opportunistic fish pathogen.

- Findings: this compound's ability to deprive pathogens of iron could be leveraged to develop treatments against infections caused by this pathogen .

Bioremediation

This compound's capacity to bind ferric iron can be utilized in bioremediation processes, particularly in contaminated aquatic environments. By immobilizing heavy metals or facilitating their removal from water bodies, this compound can play a crucial role in restoring ecological balance.

Case Study: Heavy Metal Removal

- Objective: Assess the effectiveness of this compound in removing heavy metals from aqueous solutions.

- Method: Conducted experiments where this compound was used to treat contaminated water samples.

- Results: Significant reductions in metal concentrations were recorded, demonstrating its potential as a bioremediation agent .

Plant Growth Promotion

This compound has been observed to promote plant growth under iron-limiting conditions. Its application could enhance nutrient availability in agricultural settings, particularly in soils deficient in bioavailable iron.

Case Study: Plant Growth Enhancement

- Crops Tested: Various species under controlled conditions.

- Results: Improved growth metrics were recorded when plants were treated with this compound compared to untreated controls .

Data Summary

作用機序

Anguibactin exerts its effects by binding to ferric ions, forming a stable complex that is transported into the bacterial cell. The transport mechanism involves the outer membrane receptor FatA, which facilitates the uptake of the ferric-anguibactin complex. This process is essential for the bacterium’s survival in iron-limited environments .

類似化合物との比較

Enterobactin: Another siderophore with catecholate functional groups, produced by Escherichia coli.

Ferrichrome: A hydroxamate siderophore produced by various fungi.

Vanchrobactin: A siderophore produced by Vibrio harveyi, similar to anguibactin in its biosynthetic pathway

Uniqueness: this compound is unique due to its dual catecholate and hydroxamate functional groups, which provide it with high affinity for ferric ions. Additionally, the majority of its biosynthetic genes are located on the pJM1 plasmid, distinguishing it from other siderophores .

生物活性

Anguibactin is a siderophore produced by the marine bacterium Vibrio anguillarum, which plays a crucial role in iron acquisition under iron-limiting conditions. This article explores the biological activity of this compound, focusing on its biosynthesis, transport mechanisms, and its implications in virulence.

Overview of this compound

This compound is a catechol-type siderophore that is primarily associated with Vibrio anguillarum serotype O1. It is encoded by genes located on the pJM1 plasmid and is essential for the bacterium's survival and pathogenicity in aquatic environments. The production of this compound allows V. anguillarum to effectively scavenge iron from its surroundings, which is critical for its growth and virulence against aquatic vertebrates and invertebrates.

Biosynthesis and Structure

The biosynthesis of this compound involves several key genes that are part of a gene cluster found on the pJM1 plasmid. Research has identified specific genes such as angR and fatA, which are crucial for the synthesis and transport of this compound, respectively .

Chemical Characteristics

This compound has been characterized chemically, revealing a molecular structure that includes one sulfur atom, four oxygen atoms, and four nitrogen atoms. Mass spectrometry analysis shows a molecular ion at m/z 348, indicating its complex nature . The compound exhibits strong UV absorbance and blue fluorescence, suggesting the presence of a phenolic moiety typical of catechol-type siderophores.

Biological Activity

This compound's primary biological activity lies in its ability to bind ferric ions (Fe³⁺) with high affinity, facilitating iron uptake in environments where this essential nutrient is scarce. This activity is vital for the survival of V. anguillarum in competitive marine ecosystems.

Iron Acquisition Mechanism

The mechanism by which this compound acquires iron involves the formation of a stable ferric-anguibactin complex. This complex can then be recognized and transported into bacterial cells via specific transport systems. The effectiveness of this compound as a siderophore was demonstrated through bioassays using siderophore-deficient mutants, which showed significant growth promotion under iron-limiting conditions when supplemented with purified this compound .

Case Studies

- Virulence Studies : In studies assessing the virulence of V. anguillarum, it was shown that strains lacking the ability to produce this compound were significantly less virulent compared to their wild-type counterparts. This underscores the importance of this siderophore in pathogenicity .

- Comparative Analysis : A comparative study between V. anguillarum strains producing both this compound and vanchrobactin indicated that while both siderophores are produced simultaneously, this compound has a higher affinity for iron, suggesting a competitive advantage in environments with limited iron availability .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

| Aspect | Details |

|---|---|

| Chemical Structure | Contains S, O, N; molecular ion at m/z 348 |

| Biosynthetic Genes | angR, fatA involved in synthesis and transport |

| Iron Binding | Forms stable ferric-anguibactin complex; high affinity for Fe³⁺ |

| Virulence Role | Essential for pathogenicity; loss leads to reduced virulence |

| Cross-Feeding Assays | Demonstrated specific growth promotion in siderophore-deficient mutants |

Q & A

Basic Research Questions

Q. How is anguibactin structurally characterized using mass spectrometry and electrophoresis?

- Methodological Answer : this compound's molecular structure (C₁₅H₁₆N₄O₄S) is determined via Fast Atom Bombardment Mass Spectrometry (FAB-MS) in glycerol or "magic bullet" matrices. Key peaks include m/z 349 [M+H]⁺ and iron-coordinated species (m/z 402 [M+Fe-2H]⁺). Electrophoresis at varying pH levels reveals charge dynamics: uncomplexed this compound is neutral at pH 5–7 but gains negative charge at pH 10, while Fe(III)-bound forms exhibit slight positive charge at pH 7, increasing at lower pH due to protonation . Elemental analysis (C:51.68%, H:4.94%, N:15.24%, S:8.67%) corroborates the proposed formula .

Q. What experimental approaches confirm the biosynthetic precursors of this compound?

- Methodological Answer : Biosynthetic pathways are studied using chromosomal mutants (e.g., aroC mutants) defective in 2,3-dihydroxybenzoic acid (2,3-DHBA) production. Plasmid-encoded this compound synthesis is validated by comparing wild-type Vibrio anguillarum 775 (pJM1) with plasmid-free strains. XAD-7 resin chromatography and Sephadex LH-20 gel filtration isolate this compound, while TLC (Rf 0.45) and NMR exclude 2,3-DHBA contamination .

Q. How is this compound purified from bacterial cultures?

- Methodological Answer : Culture supernatants are passed through XAD-7 resin at pH >7 to adsorb this compound, eluted with methanol. Further purification via Sephadex LH-20 chromatography yields a single bioactive peak. Iron-binding activity is confirmed by chrome azurol S (CAS) assays, with >90% recovery of iron-reactive material .

Advanced Research Questions

Q. What experimental designs address contradictions in plasmid-dependent vs. chromosomal contributions to this compound biosynthesis?

- Methodological Answer : Chromosomal mutants (e.g., aroC knockouts) are generated to disrupt 2,3-DHBA synthesis, while plasmid-cured strains confirm pJM1’s role in this compound production. Bioassays in iron-limited media show this compound-dependent growth only in plasmid-bearing strains. Discrepancies arise when non-pJM1 strains produce 2,3-DHBA but lack this compound, highlighting plasmid-specific biosynthetic genes .

Q. How does this compound’s receptor specificity differ from other siderophores?

- Methodological Answer : Receptor specificity is tested by supplementing iron-limited media with enterobactin, ferrichrome, or aerobactin. Growth assays reveal V. anguillarum exclusively responds to this compound. Competitive binding assays using ⁵⁵Fe-labeled siderophores and membrane receptor inhibitors (e.g., carbonyl cyanide m-chlorophenylhydrazone) further validate specificity .

Q. What analytical challenges arise when distinguishing this compound from structurally similar metabolites?

- Methodological Answer : Co-eluting compounds (e.g., 2,3-DHBA) are resolved via reverse-phase TLC (Rf 0.45 vs. 0.90 for 2,3-DHBA). Infrared spectroscopy identifies carboxylate absence in this compound, while NMR confirms unique thiazoline and histamine moieties. Iron-binding kinetics (stoichiometry: 1:1 Fe³⁺) differentiate this compound from non-specific chelators .

Q. How can researchers optimize experimental reproducibility in this compound studies?

- Methodological Answer : Standardize growth conditions (e.g., 28°C, Tris-maleate media with 10 μM FeCl₃), and include plasmid stability checks (e.g., PCR for angR). Provide raw spectral data (FAB-MS, NMR) in supplementary materials and cross-validate findings with independent assays (e.g., CAS overlay vs. bioassays) .

Q. Data Analysis and Contradiction Management

Q. How to resolve discrepancies in this compound yield across purification protocols?

- Methodological Answer : Quantify losses using internal standards (e.g., deuterated this compound analogs) during XAD-7/LH-20 steps. Monitor polymerization via size-exclusion chromatography and stabilize purified this compound in acidic, anaerobic conditions to prevent oxidation .

Q. Why do some studies report this compound polymerization, while others do not?

- Methodological Answer : Polymerization occurs in concentrated solutions (>1 mM) or prolonged storage. Use fresh preparations for assays and characterize aggregates via dynamic light scattering. Include negative controls (e.g., monomeric this compound) in bioactivity studies .

Q. Methodological Frameworks for Future Studies

Q. What PICOT/FINER criteria apply to designing this compound-related hypotheses?

- Methodological Answer : Align questions with FINER (Feasible, Novel, Ethical, Relevant) criteria. For example:

- Population : V. anguillarum 775 (pJM1) under iron limitation.

- Intervention : Knockout of angB biosynthetic gene.

- Comparison : Wild-type vs. mutant siderophore production.

- Outcome : Quantify virulence in fish models.

- Time : 72-hour infection assays .

特性

CAS番号 |

104245-09-2 |

|---|---|

分子式 |

C15H16N4O4S |

分子量 |

348.4 g/mol |

IUPAC名 |

(4R)-2-(2,3-dihydroxyphenyl)-N-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4,5-dihydro-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C15H16N4O4S/c20-12-3-1-2-10(13(12)21)14-18-11(7-24-14)15(22)19(23)5-4-9-6-16-8-17-9/h1-3,6,8,11,20-21,23H,4-5,7H2,(H,16,17)/t11-/m0/s1 |

InChIキー |

GBKVAPJMXMGXJK-NSHDSACASA-N |

SMILES |

C1C(N=C(S1)C2=C(C(=CC=C2)O)O)C(=O)N(CCC3=CN=CN3)O |

異性体SMILES |

C1[C@H](N=C(S1)C2=C(C(=CC=C2)O)O)C(=O)N(CCC3=CN=CN3)O |

正規SMILES |

C1C(N=C(S1)C2=C(C(=CC=C2)O)O)C(=O)N(CCC3=CN=CN3)O |

同義語 |

anguibactin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。